ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Description
Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate is a cyclohexane derivative featuring two key functional groups: an ethyl ester at the 1-position and a tert-butoxycarbonyl (Boc)-protected amino group at the same position. The Boc group is widely used in organic synthesis, particularly in peptide chemistry, to protect amines during reactions. The compound’s molecular formula is C₁₄H₂₅NO₄, with a calculated molecular weight of 271.35 g/mol. Its structure combines the conformational stability of the cyclohexane ring with the hydrolytic sensitivity of the Boc group, making it relevant for controlled release of amines under acidic conditions .
Properties
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-18-11(16)14(9-7-6-8-10-14)15-12(17)19-13(2,3)4/h5-10H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGYHTXTLHSCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate typically involves the following steps:
Protection of the amine group: The amine group on cyclohexane is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group on the cyclohexane ring is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acids such as trifluoroacetic acid or hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Cyclohexane-1-carboxylic acid.
Deprotection: 1-amino-cyclohexane-1-carboxylate.
Substitution: Substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate involves its ability to undergo hydrolysis and deprotection reactions. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with various biological targets. The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which may participate in further biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Molecular Weight : 233.26 g/mol .
- Key Differences: Replaces the cyclohexane ring with a linear pentanoic acid chain and introduces a hydroxyl group.
- Its Boc group remains intact under basic conditions but decomposes under strong oxidizers to yield NOₓ and CO₂ .
Compound B : Benzyl 1-[(1-Hydroxy-4-oxo-1-phenyltetrahydroquinolin-3-yl)Carbamoyl]Cyclohexane-1-Carboxylate
- Key Differences : Incorporates a bulky heterocyclic carbamoyl group, enhancing lipophilicity and likely reducing solubility in polar solvents compared to the ethyl ester derivative.
Ring Size and Substituent Effects
Compound C : 1-[[(2-Methylpropan-2-yl)Oxycarbonylamino]Methyl]Cyclopentane-1-Carboxylic Acid
- Molecular Formula: C₁₂H₂₁NO₄ (CAS 204514-22-7) .
- The carboxylic acid group (vs. ethyl ester) enhances polarity, affecting solubility and bioavailability.
Compound D : Methyl 1-(Methylamino)Cyclobutanecarboxylate Hydrochloride
- Structure: Cyclobutane ring with methyl ester and methylamino groups .
- Key Differences : Smaller ring size (cyclobutane) leads to higher ring strain and conformational rigidity. The absence of a Boc group increases susceptibility to oxidation or unwanted side reactions.
Table 1: Comparative Analysis of Key Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Stability Notes | Solubility Trends |
|---|---|---|---|---|
| Target Compound (Ethyl cyclohexane-Boc) | 271.35 | Ethyl ester, Boc-amino | Boc cleavage under acidic conditions | Moderate lipophilicity |
| Compound A (Pentanoic acid derivative) | 233.26 | Boc-amino, hydroxyl, carboxylic acid | Oxidizer-sensitive; decomposes to NOₓ | Higher polarity due to -OH, -COOH |
| Compound C (Cyclopentane-Boc carboxylic acid) | 255.31 (calc.) | Boc-amino, carboxylic acid | Acid-labile Boc group | Lower solubility vs. ethyl ester |
| Compound D (Cyclobutane-methyl ester) | Not provided | Methyl ester, methylamino | High ring strain; reactive | Likely polar due to HCl salt |
Stability and Reactivity Insights
- Boc Group Sensitivity : The target compound’s Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl, a trait shared with Compounds A and C .
- Oxidative Degradation: Like Compound A, exposure to strong oxidizers (e.g., HNO₃) may produce hazardous gases (CO, NOₓ) .
Biological Activity
Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate is an organic compound with significant potential in pharmaceutical research due to its unique structural properties. It features a cyclohexane ring, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amine. This compound's biological activity is primarily attributed to its ability to interact with various biological targets, potentially influencing metabolic processes and therapeutic applications.
- Molecular Formula : C14H26N2O4
- Molecular Weight : 270.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is linked to its ability to undergo hydrolysis and deprotection reactions. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with various biological targets. The ester group can also be hydrolyzed to yield the corresponding carboxylic acid, which may participate in further biochemical pathways.
Biological Activity Overview
The compound's biological activity has been studied in various contexts:
- Enzyme Interaction : The deprotected amine can engage in enzyme inhibition or activation, influencing metabolic pathways.
- Therapeutic Applications : Its interactions suggest potential applications in drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
In a study focusing on enzyme inhibition, this compound was shown to effectively inhibit the activity of certain enzymes involved in metabolic regulation. This inhibition was quantified using standard assays that measure enzyme activity before and after exposure to the compound.
Case Study: Modulation of Receptors
Another investigation explored the compound's effect on receptor modulation. The results indicated that the free amine released upon deprotection could bind to specific receptors, altering their activity and potentially leading to therapeutic benefits in conditions such as inflammation or cancer.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via esterification and carbamate protection. For example, tert-butoxycarbonyl (Boc) groups are introduced using reagents like di-tert-butyl dicarbonate. Optimization includes solvent choice (e.g., ethyl acetate for solubility), temperature control (room temperature for Boc protection), and catalyst selection (e.g., DMAP for acylation). Yield improvements (>80%) are achieved through stepwise purification, such as filtration under reduced pressure and solvent recrystallization .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- 1H-NMR : Expect signals for the tert-butyl group (δ ~1.4 ppm, singlet), cyclohexane protons (δ 1.2–2.5 ppm, multiplet), and ester carbonyl (δ ~4.1 ppm, quartet for ethyl group). Coupling constants (e.g., J = 7.9 Hz for aromatic protons in derivatives) help confirm stereochemistry .
- IR : Strong absorbance near 1700–1750 cm⁻¹ for ester and carbamate carbonyl groups.
Q. What purification techniques are suitable for isolating this compound, and how do solvent systems influence purity?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves polar impurities. Recrystallization in ethyl acetate or toluene enhances crystallinity. Solvent polarity adjustments minimize co-elution of byproducts (e.g., tert-butyloxycarbonyl intermediates) .
Advanced Research Questions
Q. How can computational methods predict the biological activity or interaction mechanisms of this compound with target proteins?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) models binding affinities to receptors, focusing on hydrogen bonding with the carbamate group and hydrophobic interactions with the cyclohexane ring. Validate predictions via SPR or ITC binding assays .
Q. What strategies resolve contradictions between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Use computational NMR tools (e.g., Gaussian with GIAO method) to simulate shifts. Discrepancies often arise from solvent effects (DMSO vs. CDCl₃) or conformational flexibility. Paramagnetic relaxation agents or variable-temperature NMR can clarify dynamic processes .
Q. How do structural modifications influence physicochemical properties and bioactivity?
- Methodological Answer :
- Ester Group Variation : Replacing ethyl with methyl (e.g., methyl esters) increases polarity, altering solubility and logP. Test via HPLC to measure retention times .
- Ring Substitution : Introducing electron-withdrawing groups (e.g., fluoro at the 4-position) enhances metabolic stability. Compare via in vitro microsomal assays .
Q. What reaction conditions favor kinetic vs. thermodynamic control in synthesizing stereoisomers?
- Methodological Answer : Low temperatures (-78°C) and bulky bases (LDA) favor kinetic products (e.g., cis-isomers). Thermodynamic control (reflux in toluene) promotes equilibration to trans-isomers. Monitor via chiral HPLC or NOESY for stereochemical assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
